molecular formula C18H26O2 B129038 Cinmethylin CAS No. 87818-31-3

Cinmethylin

Cat. No.: B129038
CAS No.: 87818-31-3
M. Wt: 274.4 g/mol
InChI Key: QMTNOLKHSWIQBE-KURKYZTESA-N
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Description

Cinmethylin is a selective, pre-emergence herbicide developed by Shell Chemical Company and commercialized in 1982. It is primarily used to control annual grasses and broad-leaved weeds in crops such as rice, soybeans, and cereals. This compound works by inhibiting the biosynthesis of fatty acids, which are essential for the growth and development of weeds .

Mechanism of Action

Target of Action

Cinmethylin primarily targets the Fatty Acid Thioesterase (FAT) proteins in plants . FAT proteins play a crucial role in plant lipid biosynthesis by mediating the release of fatty acids (FA) from their site of synthesis in the plastids for subsequent formation of glycerolipids and very long chain fatty acids at the endoplasmic reticulum .

Mode of Action

This compound interacts with its target, the FAT proteins, by binding to them . This binding inhibits the activity of the FAT proteins, thereby disrupting the normal process of fatty acid biosynthesis in the plant cells . The inhibition of FAT proteins by this compound is a unique mode of action that differentiates it from other lipid biosynthesis inhibitor herbicides .

Biochemical Pathways

The inhibition of FAT proteins by this compound affects the biochemical pathway of lipid biosynthesis in plants . This disruption leads to a decrease in the levels of both saturated and unsaturated free fatty acids in the plant . The affected biochemical pathway and its downstream effects are distinct from those of other lipid biosynthesis inhibitor herbicides .

Pharmacokinetics

This compound is absorbed by the roots of plants and must be metabolized into a 1,4-cineole-like intermediate for it to inhibit asparagine synthetase .

Result of Action

The result of this compound’s action is the disruption of cell membrane production in the weed, which inhibits the weed’s growth . This leads to the death of the weed, making this compound an effective tool for weed resistance management .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its volatility can affect the amount of the compound that reacts with the site of inhibition . Moreover, it may be persistent in both soil and aquatic systems, indicating its potential environmental impact .

Biochemical Analysis

Biochemical Properties

These enzymes play a crucial role in plant lipid biosynthesis by mediating the release of fatty acids from their site of synthesis in the plastids for subsequent formation of glycerolipids and very long chain fatty acids at the endoplasmic reticulum .

Cellular Effects

Cinmethylin has been shown to have a significant impact on various types of cells and cellular processes. It is mainly absorbed by the roots and partly by the stems and leaves, and kills weeds by inhibiting cell division at the root growth points . It has been found to have good herbicidal efficacy against several grass weeds .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of fatty acid thioesterases, a mechanism that differs from that of other lipid synthesis inhibitors . This inhibition leads to a depletion of both saturated and unsaturated free fatty acids in the plant .

Temporal Effects in Laboratory Settings

This compound at a dose of 400 g ha−1 controls herbicide-susceptible and multiple-resistant Lolium rigidum, with a reduction of >85% in plant emergence and 90% in aboveground biomass . It provides effective control of a large number of field populations of Lolium rigidum with evident resistance to tri uralin .

Metabolic Pathways

This compound is involved in the lipid biosynthesis pathway in plants, specifically interacting with fatty acid thioesterases . These enzymes mediate the release of fatty acids from their site of synthesis in the plastids for subsequent formation of glycerolipids and very long chain fatty acids at the endoplasmic reticulum .

Transport and Distribution

This compound is mainly absorbed by the roots and partly by the stems and leaves . Based on its chemical properties, it is non-mobile and would not be expected to leach to groundwater .

Subcellular Localization

Given its role in lipid biosynthesis and its interaction with fatty acid thioesterases, it is likely that it localizes to the plastids where these enzymes are found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinmethylin is synthesized by adding a benzyl ether moiety to the C2 position of 1,4-cineole. The synthesis involves several steps, including the Sharpless asymmetric dihydroxylation of α-terpinene to obtain optically active this compound. The reaction conditions typically involve the use of reagents such as osmium tetroxide and potassium ferricyanide .

Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using similar synthetic routes as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for herbicidal activity .

Chemical Reactions Analysis

Types of Reactions: Cinmethylin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its herbicidal activity and environmental degradation.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are less active or inactive compared to the parent compound. These metabolites are formed through processes such as hydroxylation and demethylation .

Scientific Research Applications

Cinmethylin has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture. In chemistry, it is used as a model compound to study the inhibition of fatty acid biosynthesis. In biology, it is used to investigate the effects of herbicides on plant growth and development. In agriculture, this compound is widely used to control weeds in various crops, improving crop yield and quality .

Comparison with Similar Compounds

Cinmethylin is unique compared to other herbicides due to its specific mode of action and chemical structure. Similar compounds include other fatty acid biosynthesis inhibitors such as acetolactate synthase inhibitors and acetyl-CoA carboxylase inhibitors. this compound stands out due to its high efficacy against a broad spectrum of weeds and its relatively low environmental impact .

List of Similar Compounds:
  • Acetolactate synthase inhibitors
  • Acetyl-CoA carboxylase inhibitors
  • 1,4-cineole derivatives

This compound’s unique properties and effectiveness make it a valuable tool in modern agriculture for weed management and crop protection.

Properties

CAS No.

87818-31-3

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(1R,2R,4S)-1-methyl-2-[(2-methylphenyl)methoxy]-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane

InChI

InChI=1S/C18H26O2/c1-13(2)18-10-9-17(4,20-18)16(11-18)19-12-15-8-6-5-7-14(15)3/h5-8,13,16H,9-12H2,1-4H3/t16-,17-,18+/m1/s1

InChI Key

QMTNOLKHSWIQBE-KURKYZTESA-N

Isomeric SMILES

CC1=CC=CC=C1CO[C@@H]2C[C@@]3(CC[C@]2(O3)C)C(C)C

SMILES

CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C

Canonical SMILES

CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C

boiling_point

313.0 °C

87818-31-3

Pictograms

Irritant; Environmental Hazard

solubility

2.30e-04 M

Synonyms

(1R,2S,4S)-rel-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane;  exo-(±)-1-Methyl-4-(1-methylethyl)-2-[(2-methylphenyl)_x000B_methoxy]-7-oxabicyclo[2.2.1]heptane;  Cinch;  SD 95481; 

vapor_pressure

7.57e-05 mmHg

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Cinmethylin inhibits fatty acid biosynthesis by targeting acyl-ACP thioesterase (FAT) enzymes. [, , , ] FAT enzymes are essential for the liberation of free fatty acids from acyl carrier protein (ACP), a crucial step in fatty acid biosynthesis. This inhibition disrupts lipid metabolism and ultimately leads to plant death.

A: FAT inhibition by this compound leads to a decrease in fatty acid content, particularly in sensitive species like Lemna aequinoctialis. [] This disruption of lipid metabolism can impact various cellular processes, including membrane formation, energy production, and signaling pathways. The observed growth inhibition, photobleaching, and arrest of meristematic growth are likely consequences of these disrupted processes. []

A: this compound has the molecular formula C18H26O2 and a molecular weight of 274.4 g/mol. It is a benzyl ether derivative of the natural monoterpene 1,4-cineole. [, , ]

ANone: While the provided research doesn't delve into specific spectroscopic details, this compound's structure can be confirmed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.

A: this compound's efficacy can be influenced by soil moisture. Research indicates that application to dry soil, followed by irrigation, generally results in better weed control. [] Excessive irrigation after application to dry soil can increase crop injury. [] This highlights the importance of carefully considering soil moisture and irrigation practices for optimal weed control and crop safety.

A: Yes, soil type can significantly influence this compound's performance. Research shows that its efficacy against downy brome is negatively correlated with soil organic matter content. [] Additionally, this compound demonstrates better efficacy in sandy soils compared to finer textured soils. [] This emphasizes the need to adjust application rates and strategies based on the specific soil characteristics of the target field.

A: this compound itself is not a catalyst. It acts as an inhibitor of the enzyme FAT, thereby disrupting the catalytic activity of this enzyme in fatty acid biosynthesis. [, , , ]

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